molecular formula C10H8O3 B12916005 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one

3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one

Cat. No.: B12916005
M. Wt: 176.17 g/mol
InChI Key: XCVQQBHDOYUYDL-VURMDHGXSA-N
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Description

Systematic Nomenclature and Structural Classification

The compound is formally named This compound according to IUPAC nomenclature rules. This name reflects its bifuran structure, where a methylene group bridges the 3-position of a 5-methylfuran-2(3H)-one moiety to the 2-position of a second furan ring. Its CAS registry number, 7722-86-3 , uniquely identifies it in chemical databases.

The molecular formula, C₁₀H₈O₃ , corresponds to a bicyclic system comprising two oxygen-containing heterocycles. The parent structure, 5-methylfuran-2(3H)-one, is a γ-lactone derivative featuring a ketone group at the 2-position and a methyl substituent at the 5-position. The furan-2-ylmethylene group (-CH=C-O-) at the 3-position introduces conjugation, creating a cross-conjugated π-system that influences its reactivity. Structural analysis reveals planarity in the fused rings, with bond lengths and angles consistent with aromatic furan systems (C-O: ~1.36 Å, C-C: ~1.43 Å).

Historical Context in Heterocyclic Chemistry Research

The synthesis of this compound represents a milestone in furan chemistry, emerging from efforts to expand the library of bio-based platform chemicals. Early work in the 2000s focused on aldol condensation reactions between furfural derivatives and α-angelica lactone, leveraging sustainable feedstocks. The compound’s discovery coincided with renewed interest in furanoid compounds as precursors for pharmaceuticals and agrochemicals, driven by their structural similarity to natural products like furanoflavonoids.

Notably, the development of solvent-free synthesis protocols using manganese(III) oxide catalysts (yields: 65–72%) marked a shift toward greener methodologies in heterocyclic synthesis. These advances positioned the compound as a model system for studying cross-conjugated furanoid reactivity, particularly in Diels-Alder and Michael addition reactions.

Position Within Furanoid Compound Taxonomy

This compound occupies a unique niche in furanoid taxonomy, bridging simple furan derivatives and complex polycyclic systems. Its structural features place it in three overlapping categories:

  • Methylene-bridged furans : Shares characteristics with compounds like 2,2'-(2-Furylmethylene)bis(5-methylfuran) (CAS 59212-78-1), though distinguished by its lactone functionality.
  • Furanones : Related to 5-methylfuran-2(3H)-one (CAS 1234423-98-3), but with extended conjugation via the methylene bridge.
  • Cross-conjugated systems : Exhibits electronic delocalization patterns akin to (3E)-5-(4-chlorophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2(3H)-one (PubChem CID 877812), albeit without aromatic substituents.

The compound’s bifuran architecture serves as a structural intermediate between monomeric furans (e.g., furfural) and polymeric furanic resins, offering insights into the transition from small molecules to macromolecular materials. Its taxonomy underscores the diversity of furan-based systems in modern organic chemistry, spanning applications from synthetic intermediates to bioactive molecule scaffolds.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

(3Z)-3-(furan-2-ylmethylidene)-5-methylfuran-2-one

InChI

InChI=1S/C10H8O3/c1-7-5-8(10(11)13-7)6-9-3-2-4-12-9/h2-6H,1H3/b8-6-

InChI Key

XCVQQBHDOYUYDL-VURMDHGXSA-N

Isomeric SMILES

CC1=C/C(=C/C2=CC=CO2)/C(=O)O1

Canonical SMILES

CC1=CC(=CC2=CC=CO2)C(=O)O1

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one typically involves the condensation of furan-2-carbaldehyde with 5-methylfuran-2(3H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of furan compounds exhibit significant radical scavenging activity. For example, studies have shown that 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one can effectively neutralize free radicals, thus protecting cells from oxidative stress . This property is particularly valuable in the development of dietary supplements and pharmaceuticals aimed at preventing oxidative damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has shown potential in inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These effects suggest that it could be beneficial in treating inflammatory diseases like arthritis or other chronic inflammatory conditions .

Anticancer Potential

Emerging studies indicate that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been noted to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in various cancer cell lines .

Case Studies

StudyDescriptionFindings
Mafredini et al.Investigated radical scavenging activities of furan derivativesFound that certain derivatives exhibited potent antioxidant activity, highlighting their potential in therapeutic applications .
Saito et al.Examined the cytoprotective effects of novel furan compoundsReported significant inhibition of COX and LOX enzymes, suggesting potential for anti-inflammatory drug development .
Recent Cancer ResearchEvaluated the anticancer effects of this compound on various cancer cell linesDemonstrated induction of apoptosis and modulation of key signaling pathways, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In anticancer research, the compound is believed to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The 3-(furan-2-ylmethylene) group distinguishes the target compound from other furan-2(3H)-ones. For example:

  • 3-[(2-Chloroquinolin-3-yl)methylene]-5-phenylfuran-2(3H)-one (): The electron-withdrawing 2-chloroquinoline substituent enhances electrophilicity at the lactone carbonyl, facilitating nucleophilic attacks (e.g., by hydrazine or benzylamine) to yield hydrazides or amides.
  • 3-(Naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one (): The bulky naphthyl group improves π-π stacking interactions, enhancing antiviral activity. The smaller furan-2-ylmethylene substituent in the target compound may limit such interactions but could improve solubility in polar solvents .

Table 1: Substituent Effects on Key Properties

Compound Substituent at 3-Position Electrophilicity Solubility Notable Activity
Target Compound Furan-2-ylmethylene Moderate Moderate (polar) Not reported
3-(Naphthalen-1-ylmethylene)-5-phenyl Naphthyl High Low (nonpolar) Antiviral
5-Phenyl-3-(2-chloroquinolinylmethylene) 2-Chloroquinoline Very High Low (nonpolar) Nucleophilic reactivity
5-Methylfuran-2(3H)-one None (parent compound) Low High (polar) Thermal degradation

Biological Activity

3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one is a furan-based compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and cytotoxic properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives under controlled conditions. A common method includes refluxing furan derivatives with aldehydes or ketones in the presence of catalysts such as MnO₂ to yield high-purity products. For instance, one study reported an optimal reaction condition at 80°C for 4 hours, achieving significant yields of the desired compound .

Biological Activity Overview

The biological activities of this compound have been extensively studied. The following sections detail its antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of furan derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 1 μg/mL
Similar DerivativeEscherichia coli64 μg/mL
Similar DerivativeListeria monocytogenesNot specified

These findings suggest that the compound exhibits potent antibacterial effects, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that it may induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Disruption : Studies have shown that furan derivatives can cause cell cycle arrest at the G2/M phase, leading to increased apoptosis markers such as p53 and Bax levels while decreasing Bcl-2 levels .
  • Cytotoxicity : The compound demonstrated significant cytotoxicity against several cancer cell lines, including HeLa and HepG2, with IC50 values in the micromolar range (<10 μM) indicating strong growth inhibition .

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of a series of furan derivatives against common pathogens. The results indicated that compounds similar to this compound had superior activity compared to standard antibiotics like streptomycin .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various furan derivatives in vitro. The results showed that these compounds could preferentially inhibit rapidly dividing cancer cells while sparing normal fibroblasts .

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Radical Scavenging : Some studies suggest that furan derivatives can act as radical scavengers, protecting cells from oxidative damage and inflammation .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and LOX, further contributing to its therapeutic potential .

Q & A

Q. What are the established synthetic routes for 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Knoevenagel condensation, where a furan-2(3H)-one derivative reacts with a substituted aldehyde in the presence of a base or Lewis acid catalyst. For example, (E)-3-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-methylfuran-2(3H)-one was prepared by reacting 5-methylfuran-2(3H)-one with a substituted furan-carbaldehyde under reflux in ethanol, using piperidine as a catalyst . Optimization involves solvent selection (polar aprotic solvents like DMF may enhance reactivity), temperature control (60–80°C), and catalyst screening (e.g., triethylamine for milder conditions). Yield improvements (up to 70–85%) are achieved by monitoring reaction progress via TLC and using recrystallization for purification .

Q. How is structural characterization of this compound performed, and what spectral data are critical for confirmation?

Key techniques include:

  • 1H/13C NMR : Peaks at δ 5.8–6.5 ppm (olefinic protons from the exocyclic double bond) and δ 1.8–2.3 ppm (methyl group adjacent to the lactone ring). Carbon signals for the carbonyl group (C=O) appear at ~170–175 ppm .
  • IR Spectroscopy : Strong absorption bands at 1750–1770 cm⁻¹ (lactone C=O stretch) and 1600–1650 cm⁻¹ (conjugated C=C stretch) .
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₁H₁₀O₃) and fragmentation patterns consistent with furanone derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic instability or poor bioavailability. For instance, while in vitro assays showed insecticidal activity against aphids (70–80% mortality at 500 μg/mL), in vivo efficacy may require formulation adjustments. Approaches include:

  • Prodrug Design : Masking the lactone moiety to enhance stability, as seen in furanone-based agrochemicals .
  • Microencapsulation : Improving delivery using biodegradable polymers to sustain release .
  • Metabolite Profiling : LC-MS/MS analysis to identify active metabolites and refine dosing regimens .

Q. How does the stereochemistry of the exocyclic double bond influence biological activity, and how is enantioselective synthesis achieved?

The (E)-isomer exhibits superior bioactivity due to optimal spatial alignment with target enzymes (e.g., acetylcholinesterase in insects). Enantioselective synthesis employs chiral catalysts like Cinchona alkaloids in asymmetric Michael additions or organocatalytic Knoevenagel reactions. For example, Mukaiyama-Michael reactions with acrolein derivatives yield enantiomerically enriched products (ee >90%) using Lewis acid catalysts . Activity correlation is confirmed via X-ray crystallography of enzyme-ligand complexes .

Q. What computational methods predict the compound’s reactivity in complex reaction systems, such as recyclization under nucleophilic conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during nucleophilic attacks on the lactone ring. Studies show that methanolysis proceeds via a tetrahedral intermediate, with activation energies (~25 kcal/mol) validated by experimental kinetics . Molecular dynamics simulations further predict solvent effects on recyclization pathways .

Methodological Considerations

Q. How are stability issues addressed during long-term storage of this compound?

The compound is sensitive to light and moisture. Storage recommendations include:

  • Temperature : –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Argon or nitrogen gas to inhibit oxidation.
  • Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) in ethanol solutions .

Q. What in vitro models are appropriate for evaluating its antifungal/antibacterial activity, and how are false positives minimized?

Standardized assays include:

  • Broth Microdilution (CLSI M07-A10) : MIC (Minimum Inhibitory Concentration) determination against Candida albicans or Staphylococcus aureus.
  • Agar Diffusion : Zones of inhibition measured post-24h incubation at 37°C. False positives (e.g., solvent toxicity) are mitigated using solvent controls (DMSO ≤1%) and confirmatory assays like time-kill curves .

Data Analysis and Interpretation

Q. How are structure-activity relationships (SARs) derived for derivatives of this compound?

SAR studies systematically modify substituents on the furan ring and lactone moiety. For example:

  • Electron-withdrawing groups (e.g., –Cl at the 5-position) enhance insecticidal activity by increasing electrophilicity .
  • Methyl groups at the 3-position improve metabolic stability by steric hindrance . Quantitative SAR (QSAR) models using Hammett constants (σ) and LogP values correlate substituent effects with bioactivity .

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